molecular formula C54H96N16O19 B12098569 5-amino-2-[[2-[[6-amino-2-[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid

5-amino-2-[[2-[[6-amino-2-[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid

Cat. No.: B12098569
M. Wt: 1273.4 g/mol
InChI Key: GFLNFZWNZHODHM-UHFFFAOYSA-N
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Description

This compound is a highly complex oligopeptide featuring multiple amino acid residues, including recurring motifs such as 3-methylbutanoyl, 4-oxobutanoyl, and hydroxypropanoyl groups. The molecule’s extended backbone and branching may influence its pharmacokinetic properties, such as solubility and stability, compared to simpler peptides .

Properties

Molecular Formula

C54H96N16O19

Molecular Weight

1273.4 g/mol

IUPAC Name

5-amino-2-[[2-[[6-amino-2-[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C54H96N16O19/c1-24(2)20-33(65-51(85)40(25(3)4)68-48(82)34(21-38(59)74)66-52(86)41(26(5)6)69-49(83)35(22-39(75)76)64-43(77)27(7)57)47(81)70-42(29(9)72)53(87)62-30(14-10-12-18-55)45(79)60-28(8)44(78)61-31(15-11-13-19-56)46(80)67-36(23-71)50(84)63-32(54(88)89)16-17-37(58)73/h24-36,40-42,71-72H,10-23,55-57H2,1-9H3,(H2,58,73)(H2,59,74)(H,60,79)(H,61,78)(H,62,87)(H,63,84)(H,64,77)(H,65,85)(H,66,86)(H,67,80)(H,68,82)(H,69,83)(H,70,81)(H,75,76)(H,88,89)

InChI Key

GFLNFZWNZHODHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include amino acids, carboxylic acids, and various catalysts to facilitate the formation of peptide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves careful control of temperature, pH, and reaction times to optimize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

    Reduction: The carboxyl groups can be reduced to alcohols.

    Substitution: The amino groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases to facilitate substitution reactions. The conditions for these reactions vary, with temperature and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the carboxyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential role in biochemical pathways. Its structure allows it to interact with various enzymes and receptors, making it a valuable tool for understanding biological processes.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving amino acid metabolism.

Industry

In industry, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor for active pharmaceutical ingredients.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The multiple amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions, which are critical for its biological activity. The pathways involved include amino acid metabolism and signal transduction.

Comparison with Similar Compounds

Table 1: Active Residue Comparison

Compound Active Residues Key Functional Groups
Target compound 11 Amino, carboxy, hydroxy
Cefuroxime derivative 02 11 β-lactam, carbamoyl
Cefuroxime derivative 03 10 Methylthio, phenyl

Functional Group Analysis vs. ACE Inhibitors

Compared to lisinopril analogues (e.g., N2-(1-carboxy-3-phenylpropyl)lysyllysine ), the target compound lacks aromatic phenyl groups but incorporates 4-oxobutanoyl and 3-hydroxypropanoyl moieties. These differences may reduce angiotensin-converting enzyme (ACE) affinity but enhance solubility via hydrophilic side chains.

Table 2: Functional Group Impact on Solubility

Compound Hydrophobic Groups Hydrophilic Groups Solubility (Predicted)
Target compound 3-methylbutanoyl Carboxy, hydroxy, amino Moderate
Lisinopril analogue Phenylpropyl Carboxy, amino Low
C16-OtBu-L-Glu-OtBu Hexadecanolide t-Bu-protected carboxy High (protected form)

Receptor Selectivity and Bioactivity

However, its larger size and multiple substituents may reduce selectivity compared to smaller argininamide derivatives, which exhibit higher Y4R binding affinity .

Physicochemical Properties

Its 3-hydroxypropanoyl and 4-oxobutanoyl groups could enhance aqueous solubility relative to purely aliphatic peptides.

Biological Activity

The compound 5-amino-2-[[2-[[6-amino-2-[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid, often referred to as a complex peptide derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including antitumor effects, antimicrobial properties, and mechanisms of action.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various peptide derivatives similar to the compound . For instance, compounds with structural similarities have shown significant antiproliferative activity against cancer cell lines such as K562 (a human leukemia cell line).

Case Study: Indazole Derivatives

A study on indazole derivatives demonstrated that modifications at specific positions could enhance antitumor activity. For example, the introduction of fluorine substituents at the C-5 position significantly improved the cytotoxic effects against K562 cells, suggesting that structural modifications can lead to enhanced biological activity .

Table 1: Antitumor Activity Comparison

CompoundIC50 (µM)Apoptosis Rate (%)Mechanism of Action
Indazole Derivative 6o33.2037.72 (14 µM)Induces apoptosis via Bcl-2/Bax modulation
Target CompoundTBDTBDTBD

The mechanism by which these compounds induce apoptosis often involves modulation of key proteins such as Bcl-2 and Bax. The downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins have been observed in treated cells, leading to increased apoptosis rates .

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Research on similar peptide structures indicates promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Alkyl-Guanidine Derivatives

In a study involving alkyl-guanidine derivatives, compounds demonstrated rapid bactericidal effects, reducing viable microbial loads significantly within hours of exposure. The most effective compound achieved a reduction greater than 5 log after 24 hours without showing hemolytic activity, indicating a favorable safety profile .

Table 2: Antimicrobial Activity Overview

CompoundBacterial StrainMIC (µg/mL)Viable Count Reduction (log)
Alkyl-GuanidineE. faecalis10>5
Target CompoundTBDTBDTBD

The biological activity of the compound is likely mediated through multiple pathways:

  • Apoptosis Induction : Similar compounds have shown to modulate apoptotic pathways by affecting Bcl-2 and Bax expression levels.
  • Cell Cycle Arrest : Studies indicate that certain derivatives can cause cell cycle arrest at the G0/G1 phase, thereby inhibiting proliferation .
  • Antimicrobial Mechanisms : The mechanisms may include disruption of bacterial cell membranes or interference with essential metabolic pathways.

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